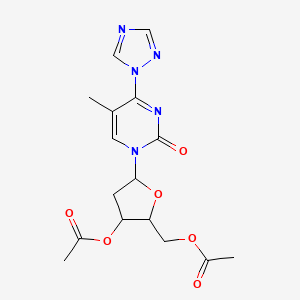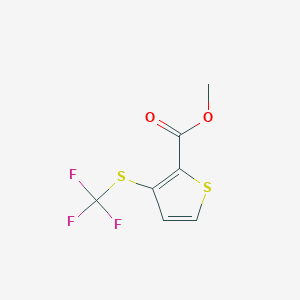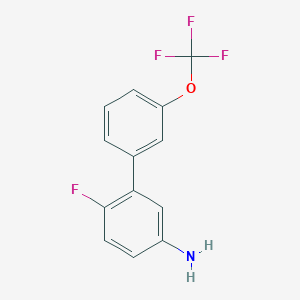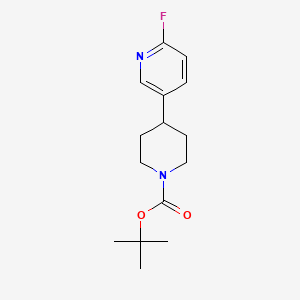
3,5-Difluoro-benzenebutanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-benzenebutanol is an organic compound with the molecular formula C10H12F2O. It is a derivative of benzenebutanol, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 5 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-benzenebutanol typically involves the fluorination of benzenebutanol derivatives. One common method is the reaction of 3,5-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as hydrogen fluoride or elemental fluorine. These processes are conducted in specialized reactors designed to handle the highly reactive nature of fluorine. The product is then purified through distillation or recrystallization techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-benzenebutanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of 3,5-difluorobenzophenone or 3,5-difluorobenzoic acid.
Reduction: Formation of 3,5-difluorobenzene.
Substitution: Formation of various substituted benzenebutanol derivatives depending on the substituent introduced.
Scientific Research Applications
3,5-Difluoro-benzenebutanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-benzenebutanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more effective interactions with the target molecules. This can result in the modulation of biochemical pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoroaniline: Similar in structure but contains an amino group instead of a hydroxyl group.
3,5-Difluorobenzaldehyde: Contains an aldehyde group instead of a hydroxyl group.
3,5-Difluorobenzoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C10H12F2O |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
4-(3,5-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H12F2O/c11-9-5-8(3-1-2-4-13)6-10(12)7-9/h5-7,13H,1-4H2 |
InChI Key |
KRDZUALVWCILGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12063849.png)
![6-[[17-[5-(carboxymethylamino)-5-oxopentan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12063855.png)





